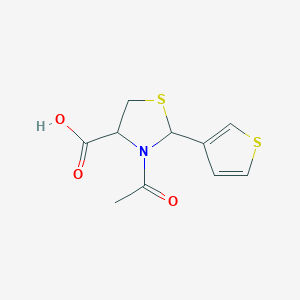![molecular formula C18H26N2O2S B213936 2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B213936.png)
2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a small molecule belonging to the class of organic compounds known as thiophene carboxamides. These compounds contain a thiophene ring which bears a carboxamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of cyclization reactions involving sulfur-containing precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, typically using reagents such as carbodiimides or acyl chlorides.
Cyclopropylcarbonylation: The cyclopropylcarbonyl group is introduced through a reaction with cyclopropanecarboxylic acid or its derivatives.
tert-Pentyl Substitution: The tert-pentyl group is introduced via alkylation reactions using tert-pentyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Carboxamides: Compounds containing a thiophene ring with a carboxamide group.
Cyclopropylcarbonyl Derivatives: Compounds containing a cyclopropylcarbonyl group.
tert-Pentyl Substituted Compounds: Compounds containing a tert-pentyl group.
Uniqueness
2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C18H26N2O2S |
|---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
2-(cyclopropanecarbonylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H26N2O2S/c1-4-18(2,3)11-7-8-12-13(9-11)23-17(14(12)15(19)21)20-16(22)10-5-6-10/h10-11H,4-9H2,1-3H3,(H2,19,21)(H,20,22) |
InChI-Schlüssel |
WTDHMXCJNPZYNI-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3 |
Kanonische SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


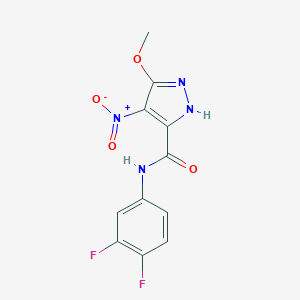
![Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B213856.png)
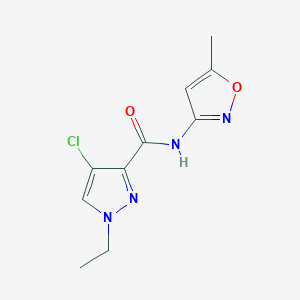
![N-(2,5-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213861.png)
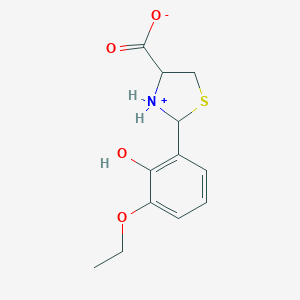
![methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213864.png)
![Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213866.png)
![{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}(1,4-THIAZINAN-4-YL)METHANONE](/img/structure/B213867.png)
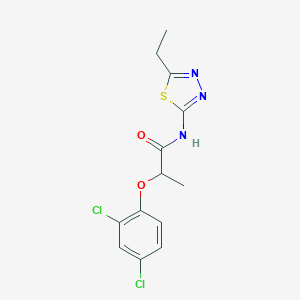
![N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B213870.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide](/img/structure/B213871.png)
![4-chloro-1,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213872.png)
![2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213874.png)
